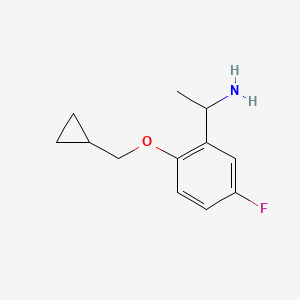

1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine

Overview

Description

1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine is a chemical compound with the molecular formula C12H16FNO It is known for its unique structure, which includes a cyclopropylmethoxy group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropylmethoxy-5-fluorobenzaldehyde and ethylamine.

Reaction Conditions: The key reaction involves the condensation of 2-cyclopropylmethoxy-5-fluorobenzaldehyde with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Automated Systems: Implementing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

Modulating Pathways: Influencing various biochemical pathways and cellular processes.

Chemical Interactions: Undergoing chemical interactions that lead to the formation of active metabolites or intermediates.

Comparison with Similar Compounds

1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester: Shares a similar structural motif but differs in functional groups and reactivity.

2-Cyclopropylmethoxy-5-fluorobenzylamine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1019602-64-2

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.24 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may enhance mood and cognitive function by increasing serotonin levels in the synaptic cleft.

Target Receptors

- Serotonin Transporter (SERT) : Inhibition of SERT leads to increased serotonin availability.

- Norepinephrine Transporter (NET) : Potential modulation of norepinephrine levels may contribute to its antidepressant effects.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Neurotransmitter Regulation : Enhances serotonin and norepinephrine signaling.

- Cell Signaling Pathways : Modulates pathways related to mood regulation and stress response.

Cellular Effects

In vitro studies have shown that this compound can influence various cellular processes:

- Cell Proliferation : Exhibits potential effects on cell growth and survival in neuronal cultures.

- Neuroprotection : May protect against oxidative stress-induced cell damage, which is relevant for neurodegenerative diseases.

Study 1: Antidepressant-like Effects

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated:

- Dosage : Effective at low doses (1-10 mg/kg).

- Behavioral Tests : Significant reduction in depressive-like behaviors in the forced swim test and tail suspension test, suggesting enhanced mood.

Study 2: Neuroprotective Properties

Another study examined the neuroprotective properties of the compound against glutamate-induced excitotoxicity in neuronal cell lines:

- Results : The compound reduced cell death by approximately 30% at optimal concentrations.

- Mechanism : Likely through inhibition of reactive oxygen species (ROS) production.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Crosses the blood-brain barrier, allowing central nervous system effects.

- Metabolism : Undergoes hepatic metabolism with a half-life of approximately 6 hours.

Summary Table of Biological Activities

Properties

IUPAC Name |

1-[2-(cyclopropylmethoxy)-5-fluorophenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUFGZOPSZANME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.